Bis(tetrabutylammonium) sulphate (CAS 2472-88-0) is a premium, halide-free quaternary ammonium salt utilized primarily as a neutral phase-transfer catalyst (PTC) and a non-aqueous supporting electrolyte. Featuring two bulky, lipophilic tetrabutylammonium cations paired with a divalent sulphate anion, this compound provides exceptional solubility in polar organic solvents such as acetonitrile and dichloromethane. Unlike common inorganic sulfates, it enables homogeneous sulfate delivery in anhydrous environments. Its high thermal stability and non-nucleophilic nature make it a critical procurement choice for transition-metal catalyzed oxidations, high-voltage electrochemistry, and the synthesis of complex organosulfates where halide contamination or extreme pH shifts would degrade sensitive substrates .
Procuring generic alternatives like tetrabutylammonium hydrogen sulfate (TBAHSO4) or tetrabutylammonium bromide (TBAB) often leads to catastrophic process failures in sensitive workflows. TBAHSO4 is highly acidic, generating a pH of 1.0 to 2.0 in aqueous solutions, which rapidly degrades acid-labile protecting groups and requires stoichiometric base compensation . Conversely, substituting with TBAB introduces nucleophilic bromide ions that can competitively bind to transition metal catalysts, poison oxidative cycles, and undergo unwanted anodic oxidation at low potentials. Furthermore, attempting to use inexpensive inorganic salts like sodium sulfate in non-aqueous media fails entirely due to their near-zero solubility in aprotic solvents. For strictly neutral, halide-free, and organic-soluble sulfate requirements, bis(tetrabutylammonium) sulphate is strictly non-interchangeable.
When selecting a phase-transfer catalyst for acid-sensitive alkylations or etherifications, the intrinsic acidity of the catalyst dictates substrate survival. Bis(tetrabutylammonium) sulphate provides a strictly neutral ion-pairing environment. In contrast, the commonly procured analog tetrabutylammonium hydrogen sulfate (TBAHSO4) is severely acidic, producing a pH of 1.0–2.0 at 100 g/L in water. Using TBAHSO4 necessitates the addition of excess base to neutralize the bisulfate anion before catalytic transfer can occur, which risks localized hydrolysis of sensitive esters or acetals. Bis(tetrabutylammonium) sulphate eliminates this neutralization step, ensuring consistent biphasic pH and higher yields for labile targets.
| Evidence Dimension | Aqueous solution acidity (100 g/L, 20 °C) |
| Target Compound Data | Bis(tetrabutylammonium) sulphate: pH ~7.0 (neutral) |
| Comparator Or Baseline | Tetrabutylammonium hydrogen sulfate (TBAHSO4): pH 1.0–2.0 |
| Quantified Difference | ~5-6 pH unit difference, eliminating stoichiometric base neutralization |
| Conditions | 100 g/L aqueous solution, standard biphasic PTC preparation |
Buyers synthesizing acid-labile pharmaceuticals must procure the neutral bis-salt to avoid base-intensive neutralization steps and substrate degradation.
In non-aqueous electrochemistry, the supporting electrolyte must resist oxidation at high anodic potentials. Bis(tetrabutylammonium) sulphate features a highly stable, non-nucleophilic sulphate anion that resists anodic degradation well beyond +2.0 V vs. Ag/AgCl. When buyers substitute with tetrabutylammonium halides like TBAB, the electrolyte itself becomes redox-active; bromide, for example, oxidizes at approximately +1.0 V vs. Ag/AgCl [1]. This premature oxidation not only limits the operational voltage window of the electrochemical cell but also generates reactive halogen species that can cause unwanted side reactions with the target analyte.
| Evidence Dimension | Anodic oxidation potential limit |
| Target Compound Data | Bis(tetrabutylammonium) sulphate: Stable > +2.0 V vs Ag/AgCl |
| Comparator Or Baseline | Tetrabutylammonium bromide (TBAB): Oxidizes at ~ +1.0 V vs Ag/AgCl |
| Quantified Difference | >1.0 V extension of the anodic operating window |
| Conditions | Non-aqueous cyclic voltammetry in acetonitrile or dichloromethane |
Procuring the sulphate salt is mandatory for high-voltage anodic studies where halide oxidation would mask analyte signals or generate corrosive byproducts.
The delivery of sulfate ions into strictly anhydrous organic environments is impossible with standard inorganic salts. Bis(tetrabutylammonium) sulphate leverages its dual bulky lipophilic tetrabutylammonium cations to achieve massive solubility in polar aprotic solvents. While sodium sulfate (Na2SO4) exhibits negligible solubility (<0.1 mg/mL) in anhydrous acetonitrile, bis(tetrabutylammonium) sulphate is highly miscible, often formulated as concentrated 50 wt. % solutions or readily dissolving at >100 mg/mL . This quantitative leap in solubility allows chemists to utilize sulfate as a homogeneous reactant, structure-directing agent, or supporting electrolyte without relying on heterogeneous suspensions.
| Evidence Dimension | Solubility in anhydrous acetonitrile |
| Target Compound Data | Bis(tetrabutylammonium) sulphate: Highly soluble (>100 mg/mL) |
| Comparator Or Baseline | Sodium sulfate (Na2SO4): Insoluble (<0.1 mg/mL) |
| Quantified Difference | >1000-fold increase in organic solubility |
| Conditions | Anhydrous acetonitrile at 25 °C |
Industrial chemists must select this compound when homogeneous sulfate participation is required in strictly non-aqueous solvent systems.
Directly following from its non-nucleophilic nature, this compound is the optimal phase-transfer catalyst for transition-metal catalyzed oxidations and cross-couplings where halide ions (from TBAB/TBAC) would poison the metal center or alter the catalytic cycle .
Leveraging its extended anodic stability, it serves as a premium supporting electrolyte for cyclic voltammetry and electrosynthesis in acetonitrile, allowing researchers to probe high-oxidation-potential analytes without background electrolyte interference [1].
Because it provides a strictly neutral source of organic-soluble sulfate, it is ideal for the synthesis of complex organosulfates and sulfamates in medicinal chemistry, avoiding the destructive pH extremes associated with tetrabutylammonium hydrogen sulfate .
Irritant